1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
The compound 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid belongs to the pyridazinecarboxylic acid family, characterized by a six-membered dihydropyridazine ring with a ketone group at position 6 and a carboxylic acid moiety at position 2. Its structure includes a 3-methylbutyl substituent at position 1, which influences its physicochemical and biological properties.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(3-methylbutyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-7(2)5-6-12-9(13)4-3-8(11-12)10(14)15/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
FXGDDUKEGFNWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)CCC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Introduction of the 3-Methylbutyl Side Chain: The 3-methylbutyl group can be introduced through alkylation reactions using suitable alkyl halides and a base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors.
Catalytic Processes: The use of catalysts can enhance the reaction rates and yields, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alcohols, amines, and acid chlorides are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Ester and Amide Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations:
Fluorinated aromatic substituents (e.g., 3-fluorobenzyl) may balance lipophilicity and electronic effects, influencing binding to biological targets .
Biological Activity: 1-Ethyl derivatives exhibit notable antibacterial activity against gram-positive and gram-negative bacteria, with MIC values approaching those of fluoroquinolones like ciprofloxacin .
Synthetic Accessibility :
Biological Activity
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 182.22 g/mol
- CAS Number : Not specified in the available literature.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant antimicrobial properties. A study by RSC Advances highlighted that similar compounds demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, a study focusing on similar tetrahydropyridazine derivatives found a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound . This suggests a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It might interact with receptors on cell membranes that modulate immune responses.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyridazine derivatives. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound significantly reduced joint swelling and pain scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
